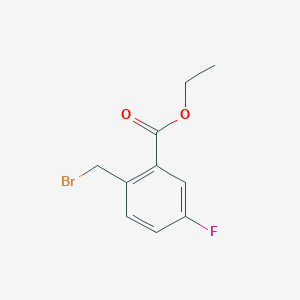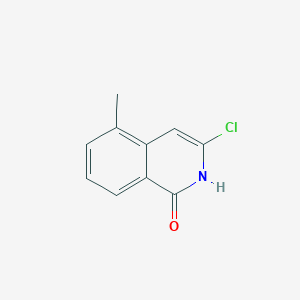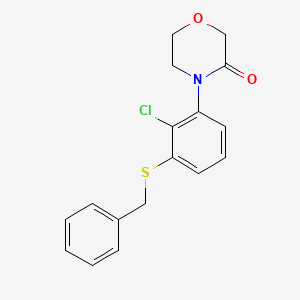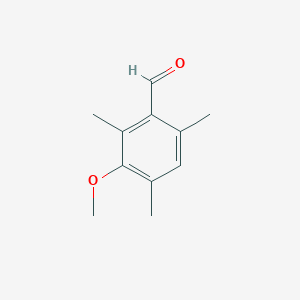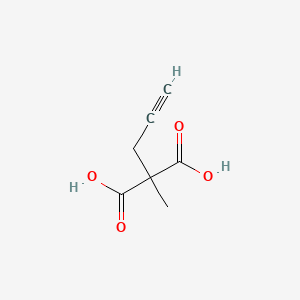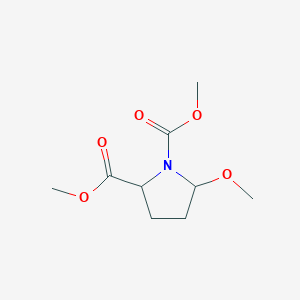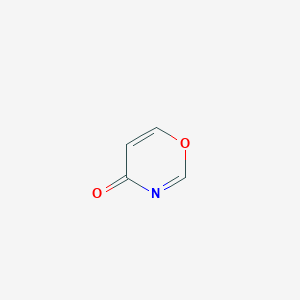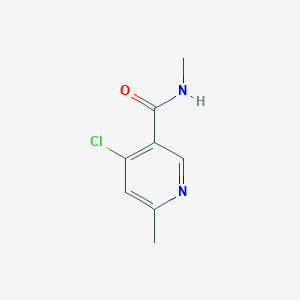
4-chloro-N,6-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N,6-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,6-dimethylpyridine-3-carboxamide typically involves the chlorination of N,N-dimethylnicotinamide. One common method includes the reaction of N,N-dimethylnicotinamide with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinamide derivatives.
Applications De Recherche Scientifique
4-chloro-N,6-dimethylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-chloro-N,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition can result in the antimicrobial effects observed in various studies. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
4-chloro-N,6-dimethylpyridine-3-carboxamide can be compared with other nicotinamide derivatives, such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-bromophenyl)-2-chloronicotinamide (ND4)
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific substitution pattern, which may confer distinct biological activities .
Propriétés
Formule moléculaire |
C8H9ClN2O |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
4-chloro-N,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-7(9)6(4-11-5)8(12)10-2/h3-4H,1-2H3,(H,10,12) |
Clé InChI |
LFNPDSTWBIWMAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)C(=O)NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


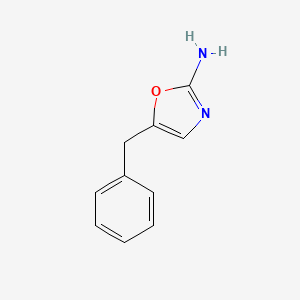
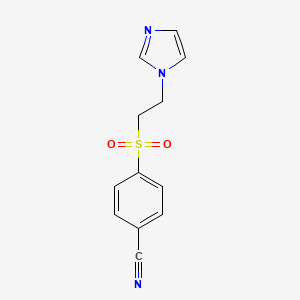
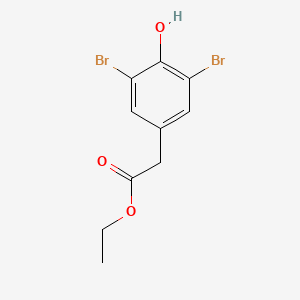
![tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8738920.png)
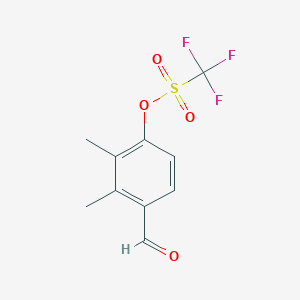
![Methyl [2-(iodomethyl)phenyl]acetate](/img/structure/B8738931.png)
![5-methoxy-1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid](/img/structure/B8738935.png)
